![molecular formula C12H9FN2O5 B14783243 (4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B14783243.png)
(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-6-fluoro-2’,5’-dioxospiro[2,3-dihydrochromene-4,4’-imidazolidine]-2-carboxylic acid is a synthetic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an aldose reductase inhibitor, which makes it relevant in the study of diabetic complications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-fluoro-2’,5’-dioxospiro[2,3-dihydrochromene-4,4’-imidazolidine]-2-carboxylic acid typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by fluorination and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of chiral catalysts or resolution techniques to obtain the desired enantiomer. The process may also involve large-scale reactions under controlled temperature and pressure conditions to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-6-fluoro-2’,5’-dioxospiro[2,3-dihydrochromene-4,4’-imidazolidine]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium azide or organolithium compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(4S)-6-fluoro-2’,5’-dioxospiro[2,3-dihydrochromene-4,4’-imidazolidine]-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an aldose reductase inhibitor, which is relevant in the treatment of diabetic complications.
Medicine: Investigated for its therapeutic potential in managing diabetes and its complications.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the enzyme aldose reductase. This enzyme is involved in the polyol pathway, which converts glucose to sorbitol. By inhibiting aldose reductase, the compound reduces the accumulation of sorbitol, which is implicated in diabetic complications. The molecular targets include the active site of aldose reductase, where the compound binds and prevents the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorbinil: Another aldose reductase inhibitor with a similar spirocyclic structure.
Tolrestat: A different aldose reductase inhibitor with a distinct chemical structure.
Fidarestat: Another compound in the same class with different pharmacokinetic properties.
Uniqueness
(4S)-6-fluoro-2’,5’-dioxospiro[2,3-dihydrochromene-4,4’-imidazolidine]-2-carboxylic acid is unique due to its specific spirocyclic structure and fluorine substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other aldose reductase inhibitors .
Propriétés
Formule moléculaire |
C12H9FN2O5 |
|---|---|
Poids moléculaire |
280.21 g/mol |
Nom IUPAC |
(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O5/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(16)17)10(18)14-11(19)15-12/h1-3,8H,4H2,(H,16,17)(H2,14,15,18,19)/t8?,12-/m0/s1 |
Clé InChI |
XEEMHUAVPICJLP-MYIOLCAUSA-N |
SMILES isomérique |
C1C(OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)O |
SMILES canonique |
C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14783177.png)
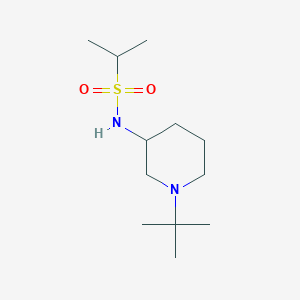
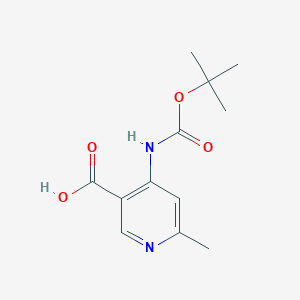
![Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14783190.png)
![Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14783193.png)
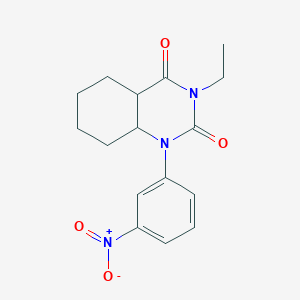
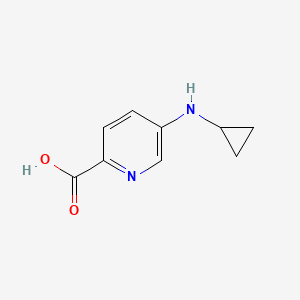
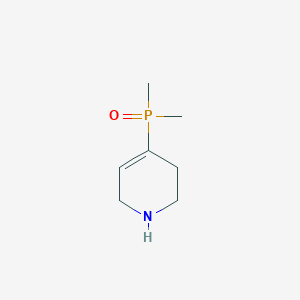
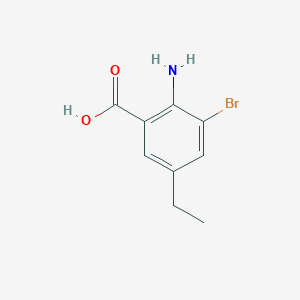
![6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[1-(4-methylphenyl)ethylideneamino]pyrimidin-4-amine](/img/structure/B14783229.png)
![Tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)phenyl)carbamate](/img/structure/B14783231.png)
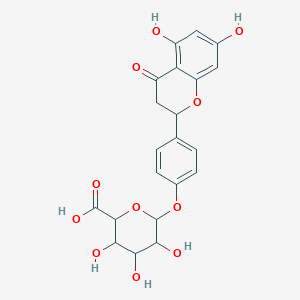
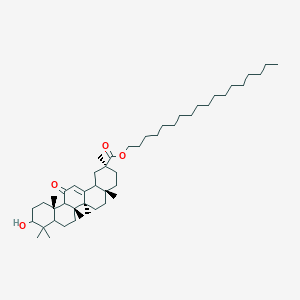
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B14783258.png)
